

Spectroscopic Profile of 1-Cyclohexenyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Cyclohexenyl acetate

Cat. No.: B073271

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **1-Cyclohexenyl acetate**, a valuable intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ^1H NMR, ^{13}C NMR, IR, and Mass Spectra of **1-Cyclohexenyl acetate**.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **1-Cyclohexenyl acetate**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
5.42	t	3.9	1H	=CH-
2.12	s	-	3H	-C(=O)CH ₃
2.08-1.92	m	-	4H	-CH ₂ -C=, =C-CH ₂ -
1.75-1.55	m	-	4H	-CH ₂ -CH ₂ -

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for **1-Cyclohexenyl acetate**

Chemical Shift (δ) ppm	Assignment
169.5	C=O
145.1	=C-O
113.8	=CH-
29.8	-CH ₂ -
24.3	-CH ₂ -
22.8	-CH ₂ -
21.0	-CH ₃

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **1-Cyclohexenyl acetate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2938	Strong	C-H stretch (alkane)
1757	Strong	C=O stretch (ester)
1686	Medium	C=C stretch (alkene)
1369	Medium	C-H bend (alkane)
1211	Strong	C-O stretch (ester)
1128	Medium	C-O stretch

Mass Spectrometry (MS)

Table 4: Major Fragments in the Mass Spectrum of **1-Cyclohexenyl acetate**

m/z	Relative Intensity (%)	Possible Fragment
98	100	[M - CH ₂ CO] ⁺
83	35	[C ₆ H ₁₁] ⁺
70	20	[C ₅ H ₆] ⁺
55	30	[C ₄ H ₇] ⁺
43	80	[CH ₃ CO] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

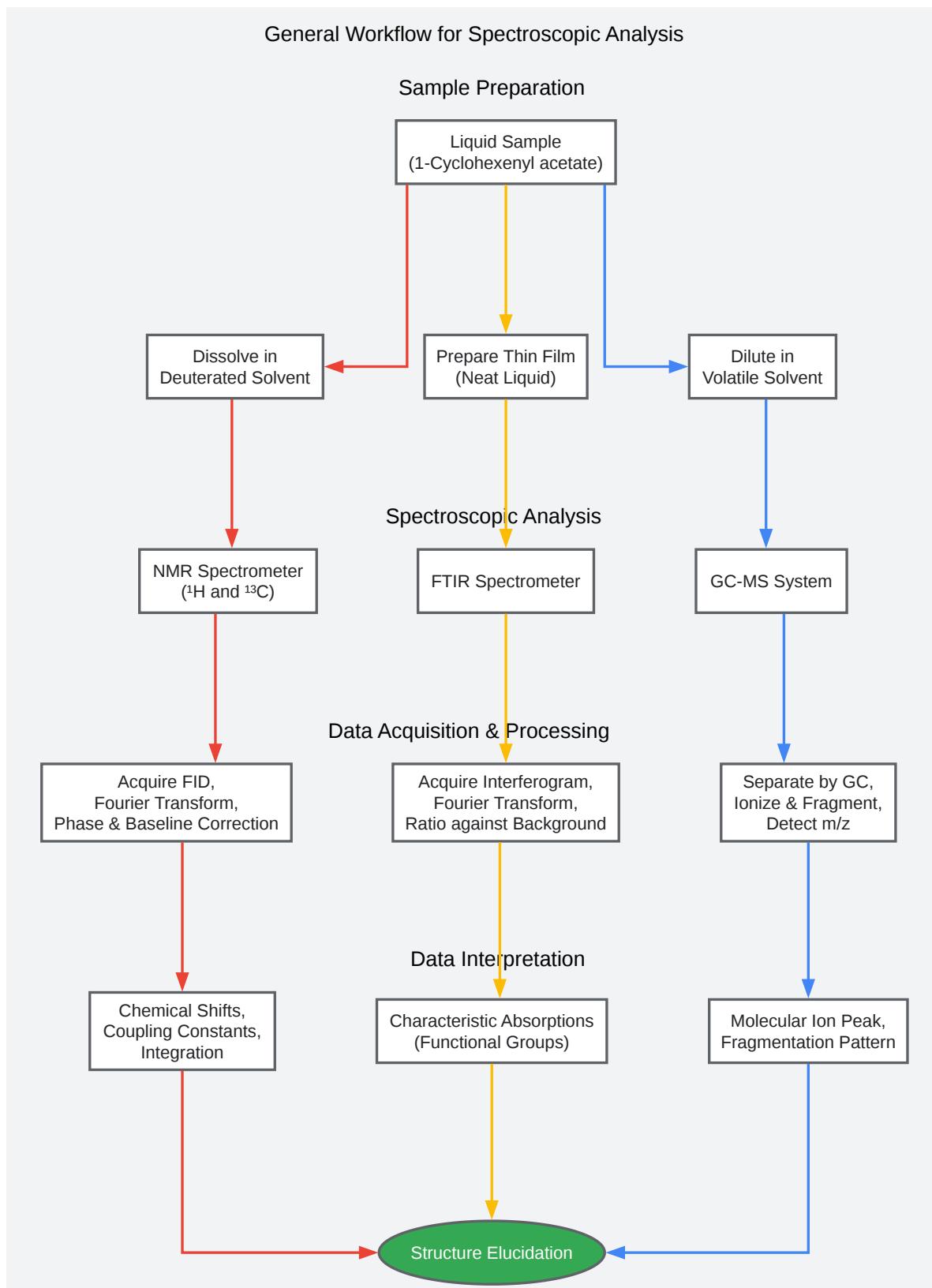
- Sample Preparation: Approximately 10-20 mg of **1-Cyclohexenyl acetate** is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

- ^1H NMR Spectroscopy:
 - Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
 - Acquisition Parameters: A standard proton pulse program is used. Key parameters include a spectral width of approximately 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are acquired to achieve a good signal-to-noise ratio.
 - Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the TMS signal.
- ^{13}C NMR Spectroscopy:
 - Instrument: A high-resolution NMR spectrometer (e.g., 100 MHz or higher for carbon).
 - Acquisition Parameters: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A spectral width of approximately 200-220 ppm is used. Due to the low natural abundance of ^{13}C , a larger number of scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are required.
 - Processing: Similar to ^1H NMR, the FID is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy

- Sample Preparation: As **1-Cyclohexenyl acetate** is a liquid, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument's sample holder, and the spectrum is acquired over a

typical range of 4000-400 cm^{-1} . Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.


- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

- Sample Introduction and Ionization: The analysis is typically performed using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). A dilute solution of **1-Cyclohexenyl acetate** in a volatile solvent (e.g., dichloromethane or ether) is injected into the GC. The sample is vaporized and separated on a capillary column. As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, most commonly by electron impact (EI) at 70 eV.
- Mass Analysis: The resulting positively charged fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: A detector records the abundance of each fragment, generating a mass spectrum.

Mandatory Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid organic compound like **1-Cyclohexenyl acetate**.

[Click to download full resolution via product page](#)*Workflow for Spectroscopic Analysis*

- To cite this document: BenchChem. [Spectroscopic Profile of 1-Cyclohexenyl Acetate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b073271#spectroscopic-data-of-1-cyclohexenyl-acetate-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com